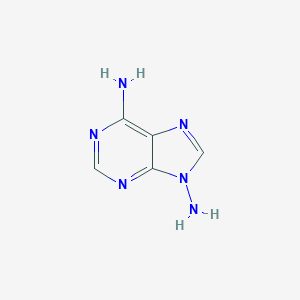

9H-Purine-6,9-diamine

Description

9H-Purine-6,9-diamine (hypothetical structure based on nomenclature) is a purine derivative with amino groups at positions 6 and 9 of the purine ring. Purine derivatives are critical in biochemistry, pharmaceuticals, and materials science due to their roles in nucleic acid metabolism and molecular recognition .

Properties

CAS No. |

137062-87-4 |

|---|---|

Molecular Formula |

C5H6N6 |

Molecular Weight |

150.14 g/mol |

IUPAC Name |

purine-6,9-diamine |

InChI |

InChI=1S/C5H6N6/c6-4-3-5(9-1-8-4)11(7)2-10-3/h1-2H,7H2,(H2,6,8,9) |

InChI Key |

PMYVWIREDVGFIM-UHFFFAOYSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)N)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)N)N |

Synonyms |

9H-Purine-6,9-diamine (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Properties of Purine Diamine Derivatives

Structural and Functional Differences

- Substituent Position: 6,9-Diamine vs. 6,8-Diamine: The position of the second amino group (8 vs. 9) alters hydrogen-bonding patterns and molecular recognition. Methyl and Cyclopropyl Modifications: N⁶-Methyl-9H-Purine-6,8-diamine exhibits reduced hydrogen-bond donor capacity compared to unmethylated analogs, impacting interactions with biological targets . Cyclopropyl substitutions (e.g., N⁶-Cyclopropyl-2,6-diamine) introduce steric effects, influencing coordination chemistry with metal ions .

- Physicochemical Properties: Solubility: Ribofuranosyl-conjugated 2,6-diamine derivatives (e.g., 9-β-D-ribofuranosyl) show enhanced water solubility due to the sugar moiety, unlike non-conjugated purines . Stability: 9H-Purine-6,8-diamine requires storage in dark, inert conditions (2–8°C), indicating sensitivity to oxidation and humidity .

- Biological and Industrial Applications: Acridine-3,9-diamine: Unlike purine diamines, this acridine derivative serves as a fluorescent nucleic acid stain but shares similar hazards (e.g., irritant properties) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.